molecular formula C18H19BrN4O3S B15098617 3-[(3-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(3-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B15098617
M. Wt: 451.3 g/mol
InChI Key: RMWHNMAXLKQWAM-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a triazole-based compound characterized by a 3-bromobenzylsulfanyl group and a 3,4,5-trimethoxyphenyl substituent. The triazole core is a nitrogen-rich heterocycle known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The bromine atom on the benzyl group and the electron-donating methoxy groups on the phenyl ring likely influence its electronic properties, solubility, and bioactivity.

Properties

Molecular Formula

C18H19BrN4O3S

Molecular Weight

451.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H19BrN4O3S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-21-22-18(23(17)20)27-10-11-5-4-6-13(19)7-11/h4-9H,10,20H2,1-3H3

InChI Key

RMWHNMAXLKQWAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using 3-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a coupling reaction using 3,4,5-trimethoxybenzyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: :

Biological Activity

3-[(3-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrN4O3SC_{18}H_{15}BrN_4O_3S with a molecular weight of 447.3 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H15BrN4O3S
Molecular Weight447.3 g/mol
IUPAC NameThis compound
InChI KeyGFOHMHXGZPRMDK-UHFFFAOYSA-N

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Case Study: Antibacterial Screening

A study conducted by Mohammed et al. (2019) evaluated the antibacterial activity of triazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin and vancomycin. Specifically:

  • Compound A : MIC = 0.68 μM against MRSA
  • Compound B : MIC = 2.96 μM against E. coli

These findings suggest that the compound could potentially outperform existing antibiotics in treating resistant bacterial infections .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes.

Research Findings

A review highlighted that several triazole derivatives have shown potent antifungal activity against strains such as Candida albicans. For example:

  • Triazole Derivative C : Exhibited an MIC of 0.046 μM against C. albicans, significantly better than traditional antifungals .

Structure-Activity Relationship (SAR)

The biological activity of triazoles can be influenced by their structural components. Substituents on the phenyl rings and the presence of electron-donating groups have been shown to enhance potency.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groupsIncrease antibacterial potency
Alkyl chain lengthLonger chains may decrease activity
Phenyl ring positionCritical for enhancing Gram-positive inhibition

Comparison with Similar Compounds

3-[(2-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Structure : Features a 2-methylbenzyl group instead of 3-bromobenzyl.
  • Molecular Formula : C₁₉H₂₂N₄O₃S (MW: 386.47 g/mol) .
  • Key Differences : The methyl group in the ortho position reduces steric hindrance compared to bromine. This may enhance solubility but reduce electrophilic reactivity.

3-[(3-Fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Structure : Fluorine replaces bromine at the benzyl 3-position.
  • Molecular Formula : C₁₈H₁₉FN₄O₃S (MW: 390.43 g/mol) .
  • Key Differences : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to bromine. The reduced molecular weight (vs. bromine analog) could enhance bioavailability.

3-[(3-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

  • Structure : Chlorine replaces bromine, and the triazole phenyl group is 4-chloro instead of trimethoxy.
  • Molecular Formula : C₁₅H₁₂Cl₂N₄S (MW: 363.26 g/mol) .

Variations in the Triazole Phenyl Substituent

3-[(2-Methylbenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Structure : The phenyl group has two methoxy groups (3,4-dimethoxy) instead of three.
  • Molecular Formula : C₁₉H₂₂N₄O₂S (MW: 370.47 g/mol) .
  • Key Differences : Fewer methoxy groups may lower lipophilicity (logP) and reduce binding affinity to hydrophobic enzyme pockets.

3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Structure : The benzylidene group introduces a Schiff base, and the sulfanyl group is allyl instead of benzyl.
  • Molecular Formula : C₂₂H₂₄N₄O₄S (MW: 440.51 g/mol) .

Crystallographic Insights :

  • Analogous compounds (e.g., 3-[(3-fluorobenzyl)sulfanyl] derivatives) adopt non-planar conformations, with dihedral angles between the triazole and aromatic rings ranging from 25° to 114°, influencing packing and solubility .
  • Weak hydrogen bonds (C–H···N) and π-π interactions stabilize crystal structures, as seen in (E)-3-allylsulfanyl derivatives .

Anticancer Potential

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs exhibit moderate to potent anticancer activity against K562 (leukemia) and A549 (lung cancer) cell lines, suggesting the bromophenyl group enhances cytotoxicity .

Antimicrobial Activity

  • 3-Substituted sulfanyl-5-(2-hydroxyphenyl)triazoles demonstrate >90% inhibition against Candida albicans and E. coli at 0.01% concentration, highlighting the role of phenolic hydroxyl groups .
  • The trimethoxyphenyl group in the target compound may similarly enhance antimicrobial efficacy through hydrophobic interactions .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₉BrN₄O₃S 471.36 3-Bromobenzyl, 3,4,5-trimethoxyphenyl
3-[(2-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-triazol-4-amine C₁₉H₂₂N₄O₃S 386.47 2-Methylbenzyl
3-[(3-Fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-triazol-4-amine C₁₈H₁₉FN₄O₃S 390.43 3-Fluorobenzyl

Q & A

Q. What are the standard synthetic routes for preparing 3-[(3-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine?

The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting 3-bromobenzyl chloride with a triazol-4-amine precursor under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like methanol or ethanol . For example, similar triazole derivatives were synthesized by reacting substituted benzyl chlorides with thiol-containing triazole intermediates, followed by crystallization in ethanol . Yield optimization may require temperature control (room temperature to reflux) and extended reaction times (2–5 hours).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Used to determine molecular conformation and intermolecular interactions. Programs like SHELXS97 and SHELXL97 refine structures, with data collected via Bruker SMART/APEXII CCD diffractometers .
  • NMR spectroscopy : Confirms substituent positions (e.g., 3,4,5-trimethoxyphenyl protons resonate at δ 3.8–4.0 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z ~500–510 for related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in dihedral angles or hydrogen bonding patterns?

Discrepancies may arise from crystal packing effects or solvent interactions. For example:

  • In related triazoles, dihedral angles between the triazole ring and aryl groups vary (25–113°), influenced by steric hindrance from substituents like 3-bromobenzyl .
  • Hydrogen bonding patterns (e.g., C–H···N/S interactions) should be cross-validated using SHELXL97 refinement and compared with similar structures in databases like the Cambridge Structural Database . Contradictions may indicate polymorphism or measurement artifacts.

Q. What strategies optimize synthetic yields while minimizing byproducts in large-scale preparations?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yield by ~20% compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require post-reaction purification via column chromatography .
  • Catalytic additives : Bases like K₂CO₃ or NaH improve thiolate formation efficiency, reducing side reactions like oxidation to sulfoxides .

Q. How do substituents (e.g., 3-bromobenzyl vs. 4-methylbenzyl) influence biological activity or crystallographic stability?

  • Biological activity : The 3-bromobenzyl group enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Crystallographic stability : Bulky substituents like 3-bromobenzyl increase torsional strain, leading to non-planar conformations (e.g., dihedral angles >70°) and weaker intermolecular interactions compared to smaller groups .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR) of triazole derivatives?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity .
  • Molecular docking : Simulates binding interactions with biological targets (e.g., fungal cytochrome P450 enzymes) using software like AutoDock Vina .

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